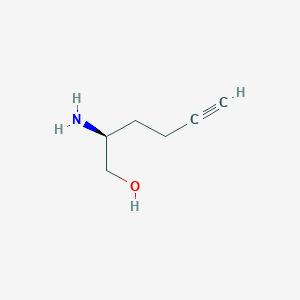

(S)-2-Aminohex-5-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(2S)-2-aminohex-5-yn-1-ol |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-6(7)5-8/h1,6,8H,3-5,7H2/t6-/m0/s1 |

InChI Key |

AAQLNWLDUWCQOD-LURJTMIESA-N |

Isomeric SMILES |

C#CCC[C@@H](CO)N |

Canonical SMILES |

C#CCCC(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of (S)-2-Aminohex-5-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (S)-2-Aminohex-5-yn-1-ol, a valuable chiral building block in medicinal chemistry and drug development. The described methodology leverages the well-established and reliable Ellman's auxiliary chemistry to ensure high enantiopurity of the final product. This document details the experimental protocols for each synthetic step, presents expected quantitative data in a clear tabular format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is accomplished through a four-step reaction sequence commencing with the commercially available starting material, 5-hexyn-1-ol. The overall synthetic transformation is depicted below:

Caption: Overall synthetic route to this compound.

The key to achieving the desired (S)-stereochemistry lies in the use of the (R)-tert-butanesulfinamide auxiliary, which directs the nucleophilic addition of the acetylide to the C=N bond of the intermediate imine with high diastereoselectivity.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with expected yields and purity data based on analogous transformations reported in the scientific literature.

Step 1: Swern Oxidation of 5-Hexyn-1-ol to 5-Hexynal

This initial step involves the mild oxidation of the primary alcohol, 5-hexyn-1-ol, to the corresponding aldehyde, 5-hexynal, using Swern oxidation conditions.

Caption: Experimental workflow for the Swern oxidation.

Protocol: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM is added dropwise. The mixture is stirred for 15 minutes, after which a solution of 5-hexyn-1-ol (1.0 eq.) in DCM is added dropwise. The reaction is stirred for 1 hour at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq.). The reaction mixture is then allowed to warm to room temperature. Water is added to quench the reaction, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-hexynal.

| Step | Reactant/Reagent | Molar Eq. |

| Oxidation | 5-Hexyn-1-ol | 1.0 |

| Oxalyl Chloride | 1.2 | |

| Dimethyl Sulfoxide (DMSO) | 2.2 | |

| Triethylamine | 5.0 | |

| Expected Yield | 85-95% | |

| Expected Purity | >95% |

Step 2: Formation of N-tert-Butanesulfinyl Imine

The aldehyde obtained from the previous step is condensed with (R)-tert-butanesulfinamide to form the chiral N-tert-butanesulfinyl imine.

Protocol: To a solution of 5-hexynal (1.0 eq.) and (R)-tert-butanesulfinamide (1.05 eq.) in an appropriate solvent such as THF or CH2Cl2, a dehydrating agent like anhydrous copper(II) sulfate (2.0 eq.) or titanium(IV) ethoxide (1.5 eq.) is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

| Step | Reactant/Reagent | Molar Eq. |

| Condensation | 5-Hexynal | 1.0 |

| (R)-tert-Butanesulfinamide | 1.05 | |

| Anhydrous CuSO4 | 2.0 | |

| Expected Yield | 90-98% | |

| Expected Purity | >90% (crude) |

Step 3: Diastereoselective Addition of Lithium Trimethylsilylacetylide and Desilylation

This is the key stereochemistry-defining step where the addition of the acetylide to the chiral imine proceeds with high diastereoselectivity.

Caption: Workflow for the diastereoselective alkynylation and desilylation.

Protocol: To a solution of trimethylsilylacetylene (1.5 eq.) in anhydrous THF at -78 °C, n-butyllithium (1.5 eq., as a solution in hexanes) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of the N-tert-butanesulfinyl imine (1.0 eq.) in THF is added. The reaction is stirred at -78 °C for 3-4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

For the desilylation, the crude product is dissolved in methanol, and potassium carbonate (2.0 eq.) is added. The mixture is stirred at room temperature until the reaction is complete. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

| Step | Reactant/Reagent | Molar Eq. |

| Alkynylation | N-tert-Butanesulfinyl Imine | 1.0 |

| Trimethylsilylacetylene | 1.5 | |

| n-Butyllithium | 1.5 | |

| Desilylation | Potassium Carbonate | 2.0 |

| Expected Yield | 75-85% (over 2 steps) | |

| Expected Diastereomeric Ratio | >95:5 |

Step 4: Deprotection of the Sulfinyl Group

The final step involves the removal of the chiral auxiliary under acidic conditions to yield the target this compound.

Protocol: The N-tert-butanesulfinyl-protected amine (1.0 eq.) is dissolved in methanol, and a solution of HCl in dioxane (e.g., 4 M, 4.0 eq.) is added. The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is either purified by recrystallization or by passing through a short column of silica gel after neutralization to obtain the free amine.

| Step | Reactant/Reagent | Molar Eq. |

| Deprotection | Protected Amine | 1.0 |

| HCl in Dioxane (4M) | 4.0 | |

| Expected Yield | 90-99% | |

| Expected Enantiomeric Excess | >98% ee |

Summary of Quantitative Data

The following table summarizes the expected quantitative outcomes for the entire synthetic sequence.

| Step | Transformation | Starting Material | Product | Expected Yield (%) | Expected Purity/Stereoselectivity |

| 1 | Swern Oxidation | 5-Hexyn-1-ol | 5-Hexynal | 85-95 | >95% |

| 2 | Imine Formation | 5-Hexynal | N-tert-Butanesulfinyl Imine | 90-98 | >90% (crude) |

| 3 | Alkynylation & Desilylation | N-tert-Butanesulfinyl Imine | N-tert-Butanesulfinyl-(S)-2-aminohex-5-yn-1-ol | 75-85 | d.r. >95:5 |

| 4 | Deprotection | N-tert-Butanesulfinyl-(S)-2-aminohex-5-yn-1-ol | This compound | 90-99 | >98% ee |

| Overall | 5-Hexyn-1-ol | This compound | ~50-70 | >98% ee |

Conclusion

The described synthetic route provides an efficient and highly stereoselective method for the preparation of this compound. The use of Ellman's chiral auxiliary is a well-validated strategy for the asymmetric synthesis of amines, and the protocols provided herein are based on established and reliable chemical transformations. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important chiral building block for further elaboration into complex molecular targets.

Spectroscopic Characterization of (S)-2-Aminohex-5-yn-1-ol: A Technical Guide

Introduction

(S)-2-Aminohex-5-yn-1-ol is a chiral amino alcohol containing a terminal alkyne. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and complex molecular architectures. The precise stereochemistry, the presence of reactive amine and alcohol groups, and the versatile alkyne moiety necessitate rigorous structural confirmation and purity assessment. This guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of chemical structure and spectroscopy, alongside detailed experimental protocols for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and the electronic environment of each atom.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 - 3.8 | dd | 1H | H-1a | Diastereotopic protons of the CH₂OH group, coupled to H-2. |

| ~3.4 - 3.6 | dd | 1H | H-1b | Diastereotopic protons of the CH₂OH group, coupled to H-2. |

| ~3.0 - 3.2 | m | 1H | H-2 | Chiral center proton, coupled to protons on C-1 and C-3. |

| ~2.2 - 2.4 | m | 2H | H-4 | Methylene protons adjacent to the alkyne, coupled to H-3. |

| ~1.9 - 2.0 | t | 1H | H-6 | Terminal alkyne proton, showing long-range coupling to H-4. |

| ~1.6 - 1.8 | m | 2H | H-3 | Methylene protons coupled to H-2 and H-4. |

| (Broad) | s | 3H | -OH, -NH₂ | Protons of the alcohol and amine groups; chemical shift can vary with concentration and temperature. |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~83 | C-5 | Alkyne carbon (quaternary). |

| ~69 | C-6 | Terminal alkyne carbon. |

| ~65 | C-1 | Carbon of the primary alcohol (CH₂OH). |

| ~55 | C-2 | Chiral carbon bearing the amine group. |

| ~35 | C-3 | Methylene carbon. |

| ~15 | C-4 | Methylene carbon adjacent to the alkyne. |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 - 3200 (broad) | O-H stretch | Alcohol |

| ~3380 - 3250 (medium) | N-H stretch | Primary Amine |

| ~3300 (strong, sharp) | ≡C-H stretch | Terminal Alkyne |

| ~2960 - 2850 | C-H stretch | Aliphatic |

| ~2120 (weak, sharp) | C≡C stretch | Terminal Alkyne |

| ~1600 | N-H bend | Primary Amine |

| ~1050 | C-O stretch | Primary Alcohol |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 113 | [M]⁺, Molecular Ion |

| 96 | [M-NH₃]⁺ |

| 82 | [M-CH₂OH]⁺ |

| 70 | Alpha-cleavage fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.

-

The sample should completely cover the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly.

-

3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, which is maintained under a high vacuum.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminohex-5-yn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the physical properties of novel organic compounds, with a focus on (S)-2-Aminohex-5-yn-1-ol. As of the latest literature search, specific experimental data for the melting point and solubility of this compound are not publicly available. The following sections detail the standardized protocols that can be employed to determine these properties.

Physical Properties of this compound

Quantitative data for the physical properties of this compound will be populated in the following table upon experimental determination.

| Physical Property | Experimental Value | Method of Determination |

| Melting Point | Data Not Available | Capillary Method |

| Solubility in Water | Data Not Available | Gravimetric Analysis |

| Solubility in Ethanol | Data Not Available | Spectroscopic Analysis |

Experimental Protocols

The following are detailed experimental protocols for determining the melting point and solubility of a novel organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline organic compounds, this transition occurs over a narrow temperature range and is a key indicator of purity.[1]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[2]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the sample holder of the apparatus, and the thermometer is inserted into the designated port.[1]

-

Thiele Tube: The capillary tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing a heating oil.[2]

-

-

Heating and Observation:

-

The sample is heated rapidly at first to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.

-

The sample is then heated slowly, at a rate of 1-2°C per minute, especially when approaching the approximate melting point.[1][2]

-

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first droplet of liquid appears.

-

The temperature at which the entire sample has completely liquefied.

-

This range represents the melting point of the sample.[1]

-

2.2. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be determined in various solvents, such as water and ethanol.

2.2.1. Qualitative Solubility Testing

A preliminary assessment of solubility can be performed to classify the compound.

Procedure:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the solvent (e.g., water) in small portions, shaking vigorously after each addition.[3]

-

Observe if the compound dissolves completely.

-

If the compound is water-soluble, its acidity or basicity can be tested with pH paper. An amino alcohol is expected to be basic.[4]

-

Further tests can be conducted with 5% aqueous solutions of NaOH and HCl to determine its acidic or basic character.[3][4]

2.2.2. Quantitative Solubility Determination (Gravimetric Method)

This method is suitable for determining the concentration of a saturated solution.

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a pipette.

-

Solvent Evaporation: The collected supernatant is transferred to a pre-weighed container, and the solvent is evaporated (e.g., in a vacuum oven).

-

Mass Determination: The mass of the container with the dried solute is measured. The difference between this mass and the initial mass of the container gives the mass of the dissolved solid.

-

Calculation: The solubility is calculated in terms of g/L or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the melting point and solubility of a novel compound.

Caption: General workflow for determining the melting point and solubility of a chemical compound.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of (S)-2-Aminohex-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a chiral molecule featuring a primary amine, a primary alcohol, and a terminal alkyne. These functional groups confer a unique chemical reactivity profile that is critical to understand for its potential applications in pharmaceutical development and other scientific research. The stability of this compound under various environmental conditions dictates its shelf-life, formulation compatibility, and potential degradation products, which is of paramount importance for safety and efficacy. This technical guide outlines the theoretical chemical stability of this compound, proposes potential degradation pathways, and provides detailed experimental protocols for its comprehensive stability assessment.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of compounds with similar structures is presented in Table 1. These properties are essential for designing stability studies and developing analytical methods.

| Property | Value/Information | Source/Analogy |

| Molecular Formula | C₆H₁₁NO | Calculated |

| Molecular Weight | 113.16 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar amino alcohols |

| Solubility | Expected to be soluble in water and polar organic solvents | Analogy to similar amino alcohols |

| pKa (Amine) | Estimated 9-10 | General pKa for primary amines |

| pKa (Alcohol) | Estimated 16-18 | General pKa for primary alcohols |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. These pathways are primarily driven by the reactivity of the amino, alcohol, and terminal alkyne functional groups.

Oxidative Degradation

The primary amine and the carbon-carbon triple bond are susceptible to oxidation.

-

Amine Oxidation: The primary amine can be oxidized to form various products, including the corresponding hydroxylamine, nitroso, or nitro compounds. Further degradation could lead to the cleavage of the C-N bond.

-

Alkyne Oxidation: The terminal alkyne can undergo oxidative cleavage, potentially forming a carboxylic acid and other smaller fragments. Under milder conditions, it could be oxidized to an α,β-dicarbonyl compound.

Hydrolytic Degradation

While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote certain reactions. However, significant degradation under typical hydrolytic conditions is not anticipated for this molecule.

Photodegradation

Although the molecule does not contain significant chromophores that absorb UV-Vis light, photodegradation can still occur, especially in the presence of photosensitizers. The high energy of UV light can induce radical reactions, leading to a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, amino alcohols can undergo various degradation reactions, including dehydration and polymerization. The presence of the alkyne may introduce additional thermal degradation pathways.[1]

A proposed overview of the degradation pathways is illustrated in the following diagram:

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] The following protocols are recommended for this compound.

General Setup

-

Concentration of this compound: 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Analysis: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS), should be developed and validated to separate the parent compound from its degradation products.

-

Control Samples: A solution of this compound protected from the stress condition should be analyzed alongside the stressed samples.

Hydrolytic Degradation

| Condition | Reagent | Temperature | Time Points |

| Acidic | 0.1 M HCl | 60 °C | 0, 2, 4, 8, 24 hours |

| Basic | 0.1 M NaOH | 60 °C | 0, 2, 4, 8, 24 hours |

| Neutral | Water | 60 °C | 0, 2, 4, 8, 24 hours |

Methodology:

-

Prepare a 1 mg/mL solution of this compound in each of the specified media.

-

Incubate the solutions at the specified temperature.

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

Oxidative Degradation

| Reagent | Concentration | Temperature | Time Points |

| Hydrogen Peroxide | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours |

Methodology:

-

Prepare a 1 mg/mL solution of this compound.

-

Add the specified concentration of the oxidizing agent.

-

Store the solution at room temperature, protected from light.

-

At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite for H₂O₂), then dilute for analysis.

Thermal Degradation

| Condition | Temperature | Time Points |

| Solid State | 80 °C | 1, 3, 7, 14 days |

| Solution (1 mg/mL) | 60 °C | 1, 3, 7, 14 days |

Methodology:

-

For solid-state analysis, store a known quantity of the compound in a controlled temperature chamber.

-

For solution analysis, prepare a 1 mg/mL solution and store it at the specified temperature.

-

At each time point, prepare a solution from the solid sample or dilute the solution sample for analysis.

Photolytic Degradation

| Condition | Illumination | Time Points |

| Solid State | ICH Option 1 or 2 | As per ICH Q1B guidelines |

| Solution (1 mg/mL) | ICH Option 1 or 2 | As per ICH Q1B guidelines |

Methodology:

-

Expose the solid compound and a 1 mg/mL solution to a light source as specified in the ICH Q1B guideline.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples at the specified time points.

The overall workflow for a forced degradation study is depicted below:

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. Table 2 provides a template for presenting the quantitative data.

| Stress Condition | Time Point | % Assay of this compound | % Total Impurities | Major Degradant(s) (Retention Time) |

| Acidic (0.1 M HCl, 60°C) | 0 hr | |||

| 2 hr | ||||

| 4 hr | ||||

| 8 hr | ||||

| 24 hr | ||||

| Basic (0.1 M NaOH, 60°C) | 0 hr | |||

| 2 hr | ||||

| 4 hr | ||||

| 8 hr | ||||

| 24 hr | ||||

| Oxidative (3% H₂O₂, RT) | 0 hr | |||

| 2 hr | ||||

| 4 hr | ||||

| 8 hr | ||||

| 24 hr | ||||

| Thermal (Solid, 80°C) | Day 1 | |||

| Day 3 | ||||

| Day 7 | ||||

| Day 14 | ||||

| Photolytic (ICH Q1B) | End |

The data from these studies will allow for the identification of the conditions under which this compound is unstable and will provide insights into its degradation pathways. This information is crucial for the development of stable formulations and for setting appropriate storage conditions and shelf-life.

Conclusion

While direct stability data for this compound is currently unavailable, a proactive approach based on its chemical structure allows for the prediction of potential degradation pathways and the design of robust forced degradation studies. The primary areas of concern for the stability of this molecule are expected to be oxidative and thermal degradation due to the presence of the primary amine and terminal alkyne. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for researchers and drug development professionals to thoroughly investigate the chemical stability of this compound. The insights gained from such studies will be invaluable for its successful development and application.

References

A Technical Guide to the Discovery and Isolation of Novel Aminoalkynols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel aminoalkynols represent a promising class of bioactive compounds with significant potential in drug discovery and development. These molecules, characterized by the presence of both an amino group and an alkyne functionality, exhibit a diverse range of biological activities. Their unique structural features allow for interactions with various biological targets, making them attractive scaffolds for the development of new therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and isolation of novel aminoalkynols, with a particular focus on a case study of Oceanalin A, a novel aminoalkynol isolated from a marine sponge.

Discovery and Isolation of Novel Aminoalkynols: A Case Study of Oceanalin A

The discovery of novel aminoalkynols often begins with the exploration of unique biological niches, such as marine environments. Marine invertebrates, in particular, are a rich source of complex and bioactive natural products.

Isolation of Oceanalin A from Oceanapia sp.

Oceanalin A is a novel and structurally unprecedented "hybrid sphingolipid" isolated from the marine sponge Oceanapia sp.[1] Its discovery highlights a common workflow for natural product isolation from marine organisms.

Experimental Protocol: Isolation of Oceanalin A

-

Sample Collection and Extraction: Specimens of the marine sponge Oceanapia sp. are collected and lyophilized. The dried sponge material is then extracted with ethanol (EtOH) to obtain a crude extract containing a mixture of secondary metabolites.[2][3]

-

Solvent Partitioning: The crude EtOH extract is subjected to solvent partitioning to separate compounds based on their polarity. This typically involves partitioning the extract between an aqueous and an immiscible organic solvent, such as ethyl acetate (EtOAc) or butanol (BuOH).

-

Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This is a multi-step process that may include:

-

Column Chromatography: Initial separation of the extract on a silica gel or other stationary phase column using a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing compounds of interest using a C18 reversed-phase column with a suitable mobile phase, such as an ethanol-water gradient.[2]

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the carbon skeleton and the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI-MS), is employed to determine the molecular formula of the compound.[2]

-

Quantitative Data: Oceanalin A and B

| Compound | Molecular Formula | Source Organism | Antifungal Activity (MIC against C. glabrata) |

| Oceanalin A | C₄₀H₇₀N₂O₉ | Oceanapia sp. | 30 µg/mL[1][4] |

| Oceanalin B | C₄₀H₇₀N₂O₉ | Oceanapia sp. | 25 µg/mL[2][3] |

Visualization of the Discovery Workflow

References

- 1. Oceanalin A, a hybrid alpha,omega-bifunctionalized sphingoid tetrahydroisoquinoline beta-glycoside from the marine sponge Oceanapia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oceanalin B, a Hybrid α,ω-Bifunctionalized Sphingoid Tetrahydroisoquinoline β-Glycoside from the Marine Sponge Oceanapia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Biological Activity of (S)-2-Aminohex-5-yn-1-ol: A Technical Overview of Related Structural Motifs

Disclaimer: A comprehensive review of scientific literature and databases reveals no specific studies on the preliminary biological activity of (S)-2-Aminohex-5-yn-1-ol . Therefore, quantitative data, detailed experimental protocols, and specific signaling pathways for this compound are not available.

This guide provides a general overview of the known biological activities and applications associated with the key structural features of this compound: the amino alcohol backbone and the terminal alkyne group. This information is intended to offer a predictive context for researchers, scientists, and drug development professionals interested in this and related molecules.

The Amino Alcohol Pharmacophore

The amino alcohol moiety is a well-established pharmacophore present in a wide array of biologically active compounds and approved drugs.[1][2][3] These compounds are versatile intermediates in the synthesis of molecules with a broad spectrum of pharmacological activities.[1][3]

Known Biological Activities of Amino Alcohols:

-

Enzyme Inhibition: Certain amino alcohols are known to act as inhibitors of various enzymes. For example, they can inhibit metabolic enzymes like acetylcholinesterase and α-glucosidase.[1] The hydroxyethylamine core, a related structure, is capable of inhibiting aspartic protease enzymes and is a key feature in some anti-HIV drugs.[1]

-

Antimicrobial and Antifungal Activity: Derivatives of amino alcohols are being investigated for their potential as antimicrobial and antifungal agents.[2]

-

Antimalarial Properties: Aryl-amino alcohols, such as quinine and mefloquine, are known for their antimalarial activity, which is thought to involve the disruption of the parasite's detoxification pathway.[4]

-

Cardiovascular and CNS Activity: The amino alcohol structure is central to the activity of β-blockers (e.g., propranolol) used to treat cardiovascular conditions.[3] Additionally, some amino alcohols have been shown to act as activators for human carbonic anhydrase isoforms found in the brain.[4]

The Terminal Alkyne Group in Drug Discovery and Chemical Biology

The terminal alkyne is a highly versatile functional group in modern medicinal chemistry and chemical biology. Its unique reactivity has been leveraged for a variety of applications, from drug development to the study of biological systems.

Applications and Activities of Terminal Alkynes:

-

Bio-orthogonal Chemistry: The terminal alkyne is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7] This reaction is bio-orthogonal, meaning it can occur in biological systems without interfering with native biochemical processes. This has made it an invaluable tool for bioconjugation, allowing for the attachment of probes, dyes, or other molecules to biomolecules for visualization and study.[6][8]

-

Enzyme Inhibition: The alkyne moiety can act as a latent electrophile, enabling it to form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[9] For instance, alkynyl groups have been incorporated into inhibitors of serine enzymes and cysteine proteases like cathepsin K.[9][10]

-

Presence in Approved Drugs: A number of approved therapeutic agents contain an alkyne functional group. Examples include the monoamine oxidase-B inhibitors selegiline and rasagiline (used for Parkinson's disease), the antifungal agent terbinafine, and the HIV reverse transcriptase inhibitor efavirenz.

-

Metabolic Stability: While generally considered biologically inert, the metabolic stability of terminal alkynes can be a consideration in drug design, as they can potentially be oxidized by cytochrome P450 enzymes.[8]

Conceptual Experimental Workflow

While no specific experimental data exists for this compound, a general workflow for the preliminary biological screening of a novel compound is presented below. This would typically involve a series of in vitro assays to identify potential biological targets and assess general toxicity before moving to more complex cellular or in vivo models.

Visualization of a Key Application: Click Chemistry

Given the presence of a terminal alkyne, a primary application to explore for this compound would be its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The interaction of alkynyl carboxylates with serine enzymes. A potent new class of serine enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological assessment of functionalized amino alcohols

An In-depth Technical Guide to the Toxicological Assessment of Functionalized Amino Alcohols

Introduction

Functionalized amino alcohols are a diverse class of organic compounds containing both an amino group and a hydroxyl group, often with additional functionalization. They are widely utilized as emulsifying agents, in the synthesis of pharmaceuticals, as corrosion inhibitors, and in various industrial applications such as in cosmetics, paints, and insecticides.[1] Given their broad application and potential for human and environmental exposure, a thorough toxicological assessment is crucial for ensuring their safe development and use. This guide provides a comprehensive overview of the methodologies, data interpretation, and mechanistic understanding of the toxicity of functionalized amino alcohols, intended for researchers, scientists, and drug development professionals.

In Vitro Toxicological Assessment

In vitro toxicity testing is a primary approach for screening the potential hazards of chemical substances on cultured cells.[2] It offers a cost-effective and high-throughput alternative to animal testing, providing valuable data on cytotoxicity, genotoxicity, and phototoxicity.

Common In Vitro Cytotoxicity Assays

Several assays are commonly employed to assess the cytotoxicity of functionalized amino alcohols:

-

Neutral Red Uptake (NRU) Inhibition Assay: This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. A reduction in uptake indicates cell damage or death. The cytotoxicity is often expressed as the NI50, the concentration of the compound that causes a 50% reduction in neutral red uptake.[1]

-

MTT and MTS Assays: These are colorimetric assays that measure cellular metabolic activity. Mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a colored formazan product. The MTS assay is a more recent version where the product is soluble in the cell culture medium, simplifying the protocol.[2]

-

Ames Test: A bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.

-

Micronucleus Test: This assay evaluates chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Quantitative In Vitro Cytotoxicity Data

The following table summarizes the cytotoxicity of various amino alcohols on rat hepatoma-derived Fa32 cells, as determined by the neutral red uptake inhibition assay.

| Compound | NI50 (mM)[1] |

| 1-Amino-2-propanol (L, D, or DL forms) | ~3 to ~30 |

| D-(+)-2-Amino-1-propanol | ~3 to ~30 |

| 3-Amino-1-propanol | ~3 to ~30 |

| 4-Amino-1-butanol | Significantly different from 4-amino-2-butanol |

| 4-Amino-2-butanol | Significantly different from 4-amino-1-butanol |

Note: The study found that the position of the hydroxyl group significantly influences cytotoxicity, while the position of the amino group has little effect. An additional phenyl group was found to greatly increase cytotoxicity.[1]

Experimental Protocol: Neutral Red Uptake Inhibition Assay

This protocol is based on the methodology described for assessing the cytotoxicity of amino alcohols on Fa32 rat hepatoma-derived cells.[1]

-

Cell Culture: Culture Fa32 cells in an appropriate medium supplemented with fetal calf serum and antibiotics.

-

Glutathione Depletion/Antioxidant Enrichment (Optional): To investigate the role of oxidative stress, cells can be pre-incubated for 24 hours with 50 µM L-buthionine-S,R-sulphoximine (BSO) to deplete glutathione or 100 µM α-tocopherol acetate (vitamin E) for antioxidant enrichment.[1]

-

Exposure: Plate the cells in 96-well plates and allow them to attach. Expose the cells to a range of concentrations of the test amino alcohol for 24 hours.

-

Neutral Red Staining: After the exposure period, replace the medium with a medium containing neutral red dye and incubate for a further 3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells and then extract the incorporated dye from the lysosomes using a destaining solution (e.g., ethanol and acetic acid).

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

-

Data Analysis: Calculate the concentration of the test compound that causes a 50% inhibition of neutral red uptake (NI50) compared to untreated control cells.

Experimental Workflow: In Vitro Cytotoxicity

Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Toxicological Assessment

In vivo studies in animal models are essential for understanding the systemic effects of a substance, including its metabolism, distribution, and potential for organ-specific toxicity.[3] Rodent models are frequently used to study alcohol-related liver diseases and other toxicities.[3]

Experimental Models for Alcohol Toxicity

Various animal models exist to mimic alcohol-induced organ damage in humans.[3] For instance, the National Institute on Alcohol Abuse and Alcoholism (NIAAA) model involves a 10-day diet containing 5% v/v ethanol, followed by a single high dose of ethanol to mimic acute-on-chronic liver injury.[3] For dermal or subcutaneous exposures, biocompatibility and local toxicity can be assessed by implanting materials subcutaneously and observing the local inflammatory response.[4]

Quantitative In Vivo Toxicity Data

The following table provides an example of acute toxicity data for a highly toxic organophosphorus compound, which is a derivative of a functionalized amino alcohol.

| Compound | Route | LD50 (70 kg human male estimate)[5] |

| VX (nerve agent) | Dermal | 5 to 10 mg |

Experimental Protocol: Subcutaneous Implantation for Biocompatibility

This protocol is a general representation based on biocompatibility studies of implantable materials.[4]

-

Animal Model: Use a suitable animal model, such as rats or mice. All procedures must be approved by an Animal Ethics Committee.

-

Material Preparation: Prepare the functionalized amino alcohol-containing material or scaffold in a sterile manner.

-

Surgical Implantation: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert the test material. Suture the incision.

-

Observation Period: House the animals individually and monitor them for signs of distress. The observation period can range from one week (acute) to one month or longer (chronic).

-

Tissue Collection: At the end of the observation period, euthanize the animals and carefully excise the implant and surrounding tissue.

-

Histopathological Analysis: Fix the tissue in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.

-

Data Analysis: Quantify the inflammatory response by measuring the thickness of the fibrous capsule and scoring the presence of inflammatory cells.

Logical Workflow: Tiered Toxicological Assessment

Caption: Tiered approach to toxicological assessment.

Mechanisms of Toxicity

Understanding the molecular mechanisms of toxicity is critical for risk assessment and the development of safer alternatives. For amino alcohols, several mechanisms have been elucidated or proposed.

Oxidative Stress

Many amino alcohols appear to induce toxicity through mechanisms involving oxidative stress.[1] This can occur through the generation of reactive oxygen species (ROS) and/or the depletion of cellular antioxidants like glutathione (GSH).[1]

-

ROS Generation: The metabolism of amino alcohols can lead to the production of free radicals, which can damage cellular components like lipids, proteins, and DNA.

-

GSH Depletion: The compounds or their metabolites may directly conjugate with GSH or indirectly cause its depletion, leaving the cell vulnerable to oxidative damage.[1]

Studies have shown that depleting GSH with BSO increases the cytotoxicity of most amino alcohols, while enriching cells with the antioxidant vitamin E decreases their toxicity.[1] This indicates that reactive oxygen species are likely involved in the toxic effects of these compounds.[1]

Caption: Oxidative stress as a mechanism of toxicity.

Interaction with Neurotransmitter Systems

While specific data for many functionalized amino alcohols is limited, the general toxicology of alcohols provides plausible mechanisms for neurotoxicity. Ethanol, the most well-known alcohol, exerts its effects by modulating the activity of major neurotransmitter systems.[6]

-

GABA Receptors: Alcohol enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to a reduction in neural activity.[6]

-

Glutamate Receptors: Alcohol inhibits the excitatory activity of glutamate, particularly at N-methyl-D-aspartate (NMDA) receptors.[6][7] Overactivation of NMDA receptors can lead to excessive calcium influx and excitotoxicity, a process implicated in neurodegenerative diseases.[7]

It is plausible that some functionalized amino alcohols, particularly those capable of crossing the blood-brain barrier, could interact with these or other neurotransmitter systems to produce neurotoxic effects.

Caption: Potential modulation of neurotransmitter pathways.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is an in silico approach used to predict the biological activities, including toxicity, of chemicals based on their molecular structure.[8][9] These models correlate physicochemical properties (descriptors) of molecules with their toxicological endpoints.

For amino alcohols, QSAR can be a valuable tool to:

-

Predict the toxicity of novel or untested compounds.[10]

-

Identify the structural features responsible for toxicity.[8]

-

Prioritize candidates for further experimental testing, reducing cost and animal use.[9]

The development of a QSAR model involves selecting a dataset of compounds with known toxicity, calculating molecular descriptors, creating a mathematical model, and validating its predictive power.[8]

Caption: General workflow for QSAR model development.

Conclusion

The toxicological assessment of functionalized amino alcohols requires a multi-faceted approach, integrating in silico, in vitro, and in vivo methodologies. Cytotoxicity screening assays provide essential initial data, highlighting structure-activity relationships, such as the influence of hydroxyl group positioning on toxicity.[1] Mechanistic studies are crucial and often point towards oxidative stress as a key pathway of cellular damage.[1] For compounds with potential neuroactivity, interactions with neurotransmitter systems should be considered. By combining robust experimental protocols with predictive computational models, researchers and drug development professionals can effectively characterize the toxicological profiles of functionalized amino alcohols, ensuring the development of safer chemicals and products.

References

- 1. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 3. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylated chitosan scaffolds modulate the micro-environment and promote peripheral nerve regeneration through macrophage TLR2/4 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Amino-Modified Perillyl Alcohol Derivatives: QSAR Modeling, Drug-Likeness Characteristics and Molecular Docking Investigations as an Activation of Apoptosis to Tumor Cells | Moroccan Journal of Chemistry [revues.imist.ma]

- 9. mdpi.com [mdpi.com]

- 10. Acute toxicity of alcohols: prediction by QSAR analysis and by molecular similarity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-2-Aminohex-5-yn-1-ol in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a versatile bifunctional molecule containing a terminal alkyne, a primary amine, and a primary alcohol. The presence of the terminal alkyne makes it a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This powerful and highly efficient ligation chemistry enables the rapid and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner.

These application notes provide a general overview and representative protocols for the use of this compound in click chemistry for applications such as bioconjugation, labeling of biomolecules, and the synthesis of more complex molecular architectures for drug discovery and development.

Principle of the Reaction

The core of the application lies in the CuAAC reaction, a cornerstone of click chemistry. In this reaction, the terminal alkyne of this compound reacts with an organic azide in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. The reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments, making it ideal for biological applications.

Applications

Due to its trifunctional nature, this compound can be utilized in several ways:

-

As a Linker: The amine or alcohol can be reacted first to attach it to a molecule of interest (e.g., a drug, a fluorescent dye, or a solid support), followed by a click reaction using the alkyne.

-

As a Scaffold: The alkyne can be "clicked" with an azide-containing molecule, and the remaining amine and alcohol functionalities can be further modified.

-

In Bioconjugation: The molecule can be used to label proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an azide group.

Experimental Protocols

The following are general protocols for a typical small-scale CuAAC reaction using this compound. These should be considered as starting points and may require optimization depending on the specific azide, solvent, and scale of the reaction.

Protocol 1: General Procedure for CuAAC Reaction in an Organic Solvent

This protocol is suitable for the reaction of this compound with a small organic azide.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)

-

Nitrogen or Argon gas

-

Reaction vial or flask

-

Stirring apparatus

Procedure:

-

Preparation of Reactants:

-

In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

-

Preparation of Catalyst:

-

In a separate vial, prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in deionized water).

-

In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

-

-

Reaction Initiation:

-

To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

-

Add the sodium ascorbate solution (typically 5-10 mol%). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired triazole product.

-

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for labeling an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

-

This compound

-

Azide-modified biomolecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7.0-7.5)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-modified biomolecule in the chosen buffer.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water). A 10-50 fold molar excess relative to the biomolecule is often used.

-

Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the solution of the azide-modified biomolecule and the desired amount of the this compound stock solution.

-

Add the THPTA solution to the mixture (typically at a concentration to achieve a 4-5 fold excess over copper).

-

Add the CuSO₄ solution (final concentration typically 50-250 µM).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).

-

Gently mix and incubate the reaction at room temperature or 37°C for 1-4 hours. Protect from light if using fluorescently tagged molecules.

-

-

Purification:

-

Remove unreacted small molecules and the copper catalyst using a suitable method for the biomolecule, such as:

-

Size-exclusion chromatography (e.g., a desalting column).

-

Dialysis.

-

Precipitation of the protein.

-

-

Data Presentation

The following table provides a template for calculating the quantities of reactants for a typical small-scale CuAAC reaction.

| Component | Molecular Weight ( g/mol ) | Mass (mg) | Moles (µmol) | Equivalents |

| This compound | 113.16 | 10.0 | 88.4 | 1.0 |

| Azide Compound (Example) | 250.00 | 24.3 | 97.2 | 1.1 |

| CuSO₄·5H₂O | 249.68 | 1.1 | 4.4 | 0.05 |

| Sodium Ascorbate | 198.11 | 1.75 | 8.8 | 0.10 |

| Solvent (e.g., t-BuOH/H₂O) | - | 2 mL | - | - |

Visualizations

Caption: Chemical scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General workflow for the bioconjugation of an azide-modified biomolecule.

Troubleshooting

-

Low Yield:

-

Ensure all solutions, especially the sodium ascorbate, are freshly prepared.

-

Thoroughly degas the reaction mixture to prevent catalyst oxidation.

-

Increase the equivalents of the alkyne or azide.

-

Optimize the catalyst and ligand concentration.

-

-

Side Reactions (with Biomolecules):

-

Use a copper-chelating ligand like THPTA or TBTA to protect the biomolecule from oxidative damage.

-

Minimize the reaction time and temperature.

-

Ensure the buffer does not contain components that interfere with the catalyst (e.g., EDTA).

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic azides can be energetic and should be handled with care, especially when heated or in concentrated form.

-

Copper salts are toxic and should be handled in a well-ventilated area. Dispose of copper-containing waste according to institutional guidelines.

Disclaimer: The provided protocols are intended as a general guide. Users should adapt these procedures to their specific needs and perform appropriate safety assessments before commencing any experimental work.

(S)-2-Aminohex-5-yn-1-ol: A Versatile Chiral Building Block for Pharmaceutical Intermediates

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-Aminohex-5-yn-1-ol is a valuable chiral building block for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol, along with a terminal alkyne, allows for diverse chemical transformations. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of key pharmaceutical scaffolds, such as oxazolidinones and pyrrolidines. The protocols are based on established, high-yielding, and stereoselective reactions.

Introduction

Chiral amino alcohols and propargyl amines are crucial components in a vast array of biologically active molecules and approved pharmaceuticals. The precise three-dimensional arrangement of these functional groups is often critical for target binding and efficacy. This compound incorporates both of these important pharmacophores in a single, versatile molecule. The terminal alkyne provides a handle for various coupling reactions, including the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and C-C bond formation. The amino alcohol moiety can be readily cyclized to form a range of heterocyclic systems. This application note details a practical synthetic route to enantiomerically pure this compound and showcases its utility in the synthesis of valuable pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound can be achieved in a four-step sequence starting from the readily available and inexpensive chiral amino acid, (S)-2-aminobutyric acid. The key step is the highly stereoselective addition of an acetylene equivalent to an N-protected α-amino aldehyde.

Application of (S)-2-Aminohex-5-yn-1-ol in Peptide and Peptidomimetic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a non-natural amino acid that serves as a versatile building block in modern peptide and peptidomimetic chemistry. Its terminal alkyne functionality makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient introduction of a stable 1,2,3-triazole linkage within a peptide sequence. This linkage can be used to cyclize peptides, creating "stapled" peptides with enhanced structural stability and biological activity, or to conjugate peptides to other molecules such as fluorophores, targeting ligands, or polyethylene glycol (PEG) chains. The 1,2,3-triazole ring is considered a bioisostere of the amide bond, offering resistance to enzymatic degradation and potentially improving the pharmacokinetic properties of peptide-based therapeutics.[1][2]

Applications

The primary application of this compound in peptide synthesis is as a precursor for the formation of stapled peptides and other modified peptidomimetics. The introduction of a triazole staple can confer several advantageous properties to a peptide:

-

Enhanced Helical Stability: The rigid triazole linkage can constrain the peptide's conformation, promoting and stabilizing α-helical secondary structures, which are often crucial for mediating protein-protein interactions.[3][4]

-

Increased Proteolytic Resistance: The non-natural triazole linkage is not recognized by proteases, leading to a longer biological half-life compared to their linear counterparts.[2][3]

-

Improved Binding Affinity: By pre-organizing the peptide into its bioactive conformation, stapling can lead to a significant increase in binding affinity for its biological target.[3]

-

Enhanced Cell Permeability: In some cases, the conformational constraints imposed by stapling can improve a peptide's ability to cross cell membranes.

A notable example of the application of alkyne-containing amino acids in peptide stapling is in the development of inhibitors for the β-catenin/B-cell CLL/lymphoma 9 (BCL9) protein-protein interaction, a critical interaction in the Wnt signaling pathway implicated in various cancers.[3][4]

Quantitative Data: Triazole-Stapled BCL9 Peptides

The following table summarizes the binding affinities of various triazole-stapled peptides targeting the β-catenin/BCL9 interaction. The peptides were synthesized by incorporating an alkyne-bearing amino acid (L-Propargylglycine, a close analog of this compound) and an azido-containing amino acid at specific positions within the BCL9-derived peptide sequence, followed by on-resin CuAAC to form the triazole staple.

| Peptide ID | Stapling Amino Acids (i, i+4) | Staple Type | IC50 (μM) | Fold Change vs. Wild Type |

| 1 | Wild Type BCL9 (linear) | None | 0.8 ± 0.1 | 1.0 |

| 3 | L-Nle(εN3), L-Pra | Linear Precursor | 1.5 ± 0.2 | 1.9 (weaker) |

| 11 | L-Nle(εN3), L-Pra | Triazole Stapled | 0.4 ± 0.1 | 2.0 (stronger) |

| 4 | L-Nle(εN3), D-Pra | Linear Precursor | 6.1 ± 0.8 | 7.6 (weaker) |

| 12 | L-Nle(εN3), D-Pra | Triazole Stapled | 0.2 ± 0.03 | 4.0 (stronger) |

| 16 | L-Pra, L-Nle(εN3) | Triazole Stapled | 0.5 ± 0.1 | 1.6 (stronger) |

| 17 | L-Pra, D-Nle(εN3) | Triazole Stapled | 0.6 ± 0.1 | 1.3 (stronger) |

| 18 | D-Pra, L-Nle(εN3) | Triazole Stapled | 4.8 ± 0.7 | 6.0 (weaker) |

Data extracted from literature on BCL9-derived peptides where L-Pra (L-Propargylglycine) was used as the alkyne-containing amino acid.[3]

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-(S)-2-aminohex-5-yn-1-ol into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization via CuAAC.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-2-Aminohex-5-yn-1-ol

This protocol describes the manual synthesis of a linear peptide containing this compound and an azido-amino acid (e.g., L-azidonorleucine) on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(S)-2-aminohex-5-yn-1-ol and an Fmoc-azido-amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU (or other coupling reagent) in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For coupling of Fmoc-(S)-2-aminohex-5-yn-1-ol, a double coupling may be beneficial to ensure high efficiency.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Confirm coupling completion with a Kaiser test.[5]

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-(S)-2-aminohex-5-yn-1-ol and the desired azido-amino acid at the appropriate positions.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cyclization of the resin-bound linear peptide containing this compound and an azido-amino acid.

Materials:

-

Resin-bound linear peptide

-

Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)

-

N,N-Diisopropylethylamine (DIPEA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin-bound linear peptide in DMF.

-

Cyclization Reaction:

-

In a reaction vessel, add a solution of 5 equivalents of CuI and 10 equivalents of DIPEA in DMF to the resin. Alternatively, use a solution of 0.2 equivalents of CuSO4 and 0.4 equivalents of sodium ascorbate in a DMF/water mixture. The use of a ligand like THPTA can improve reaction efficiency and reduce copper-mediated peptide degradation.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (5 times), a 0.5% sodium diethyldithiocarbamate solution in DMF to remove residual copper (3 times), DMF (5 times), and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the stapled peptide from the resin and remove any side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet.

-

Purify the stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

-

Figure 2. Workflow for On-Resin Cyclization and Purification.

Conclusion

This compound is a valuable tool for the synthesis of complex peptides and peptidomimetics. Its utility in forming stapled peptides via CuAAC offers a robust strategy for enhancing the therapeutic potential of peptide-based drugs by improving their structural stability, proteolytic resistance, and binding affinity. The provided protocols offer a general framework for the incorporation of this and similar alkyne-containing amino acids into peptides and their subsequent cyclization. Researchers should optimize reaction conditions for their specific peptide sequences to achieve the best results.

References

- 1. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bot Detection [iris-biotech.de]

Application Notes and Protocols for Incorporating (S)-2-Aminohex-5-yn-1-ol into Molecular Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminohex-5-yn-1-ol is a non-canonical amino acid that serves as a valuable building block for the creation of sophisticated molecular probes. Its terminal alkyne group provides a bioorthogonal handle for "click" chemistry, allowing for the specific and efficient attachment of reporter molecules such as fluorophores, biotin, or drug candidates. This powerful tool enables researchers to track, visualize, and quantify biological processes with high precision. These application notes provide a comprehensive protocol for the incorporation of this compound into a peptide sequence and its subsequent labeling for use as a molecular probe, with a specific application in studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Synthesis of Protected this compound for Solid-Phase Peptide Synthesis (SPPS)

To incorporate this compound into a peptide using Fmoc-based solid-phase peptide synthesis (SPPS), both the primary amine and the side-chain hydroxyl group must be protected to prevent unwanted side reactions. The following is a proposed synthetic route to generate N-α-Fmoc-O-tert-butyl-(S)-2-aminohex-5-yn-1-ol.

1.1. Protection of the Hydroxyl Group

The side-chain hydroxyl group is first protected with a tert-butyl group, which is stable under the basic conditions of Fmoc deprotection but can be cleaved with strong acid during the final peptide cleavage from the resin.

-

Reaction: this compound is reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) to form O-tert-butyl-(S)-2-aminohex-5-yn-1-ol.

-

Purification: The product is purified by column chromatography.

1.2. Fmoc Protection of the Amino Group

The primary amine is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

-

Reaction: O-tert-butyl-(S)-2-aminohex-5-yn-1-ol is reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a mild base (e.g., sodium bicarbonate) in a solvent mixture such as dioxane and water.

-

Purification: The final product, N-α-Fmoc-O-tert-butyl-(S)-2-aminohex-5-yn-1-ol, is purified by crystallization or column chromatography.

Table 1: Summary of Protecting Group Strategies

| Functional Group | Protecting Group | Deprotection Condition |

| α-Amino Group | Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF |

| Side-Chain Hydroxyl | t-Butyl (tert-butyl) | Trifluoroacetic acid (TFA) |

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing this compound using a standard Fmoc/tBu strategy on a rink amide resin.

2.1. Materials and Reagents

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including N-α-Fmoc-O-tert-butyl-(S)-2-aminohex-5-yn-1-ol)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

2.2. SPPS Workflow

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

2.3. Detailed SPPS Protocol

-

Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Amino Acid Coupling:

-

Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including the protected this compound.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative SPPS Cycle Efficiency

| Cycle | Amino Acid Coupled | Coupling Efficiency (%) |

| 1 | Fmoc-Gly-OH | 99.8 |

| 2 | Fmoc-Ala-OH | 99.7 |

| 3 | Fmoc-Leu-OH | 99.5 |

| 4 | Fmoc-(S)-Ahyol(tBu)-OH | 99.2 |

| 5 | Fmoc-Ser(tBu)-OH | 99.6 |

| 6 | Fmoc-Lys(Boc)-OH | 99.4 |

| Ahyol = 2-Aminohex-5-yn-1-ol |

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the alkyne-containing peptide with an azide-functionalized fluorescent dye.

3.1. Materials and Reagents

-

Alkyne-containing peptide

-

Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

3.2. CuAAC Workflow

Caption: Workflow for CuAAC labeling of an alkyne-peptide.

3.3. Detailed CuAAC Protocol

-

Prepare Stock Solutions:

-

Peptide: 1 mM in PBS

-

Azide-Fluorophore: 10 mM in DMSO

-

CuSO₄: 50 mM in water

-

Sodium Ascorbate: 500 mM in water (prepare fresh)

-

THPTA: 50 mM in water

-

-

Reaction Setup: In a microcentrifuge tube, combine:

-

100 µL of 1 mM peptide solution

-

2 µL of 10 mM Azide-Fluorophore solution

-

10 µL of a premixed solution of CuSO₄ and THPTA (1:5 molar ratio)

-

-

Initiate Reaction: Add 10 µL of freshly prepared 500 mM sodium ascorbate to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled peptide by RP-HPLC.

-

Analysis: Confirm the successful conjugation by mass spectrometry.

Table 3: Quantitative Analysis of CuAAC Labeling

| Parameter | Value |

| Peptide Concentration | 100 µM |

| Azide-Fluorophore Concentration | 200 µM |

| Reaction Time | 1 hour |

| Labeling Efficiency (%) | >95% |

| Purity after HPLC (%) | >98% |

Application: Probing the MAPK Signaling Pathway